4-Bromo-3,5-dinitrobenzoic acid

Description

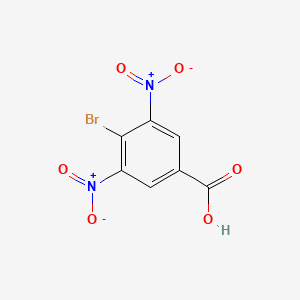

4-Bromo-3,5-dinitrobenzoic acid is a substituted aromatic carboxylic acid that has garnered attention in various fields of chemical research. Its structure, featuring a benzene (B151609) ring substituted with a carboxyl group, a bromine atom, and two nitro groups, provides a unique combination of functional groups that dictate its reactivity and utility as a chemical building block.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dinitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKRKRORVUEWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-52-6 | |

| Record name | 4-Bromo-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3,5 Dinitrobenzoic Acid and Its Precursors

Multi-Step Synthetic Routes from Aromatic Feedstocks

The construction of 4-bromo-3,5-dinitrobenzoic acid typically begins with simpler, commercially available aromatic compounds. The sequence of reactions is critical to ensure the correct placement of the functional groups on the benzene (B151609) ring.

A primary and logical synthetic pathway to this compound involves the initial preparation of a 4-brominated precursor, followed by dinitration. A common starting material for this route is 4-bromobenzoic acid.

The synthesis proceeds via the dinitration of 4-bromobenzoic acid. This is typically achieved using a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com The reaction of 4-bromobenzoic acid with this mixture leads to the formation of this compound. researchgate.netchemicalbook.com

Alternatively, a route can begin further back with the bromination of toluene (B28343) to form 4-bromotoluene. quora.com This intermediate is then oxidized to create the carboxylic acid functional group, yielding 4-bromobenzoic acid. quora.comquora.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). quora.com Following the oxidation, the resulting 4-bromobenzoic acid is subjected to the dinitration step as described above to yield the final product.

A research example for the synthesis of a related compound, methyl 4-bromo-3,5-dinitrobenzoate, involved the nitration of 4-bromobenzoic acid with fuming nitric acid and sulfuric acid, followed by esterification. researchgate.net

Table 1: Synthesis via Initial Bromination and Subsequent Nitration

| Starting Material | Intermediate | Key Reagents | Product | Citation |

|---|---|---|---|---|

| 4-Bromobenzoic Acid | N/A | Fuming HNO₃ / H₂SO₄ | This compound | researchgate.net |

An alternative synthetic strategy involves modifying the aromatic ring with an alkyl or acyl group prior to the key oxidation and nitration steps. These routes can also start from basic aromatic feedstocks like benzene.

One such pathway begins with the Friedel-Crafts acylation of bromobenzene (B47551). quora.comquora.com Reacting bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) predominantly forms 4-bromoacetophenone. quora.comquora.com This para-substituted product can be purified and then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to convert the acetyl group into a carboxyl group, yielding 4-bromobenzoic acid. quora.comquora.com This intermediate is then dinitrated as previously described to obtain this compound.

Another variation could start with toluene, which is first nitrated. The methyl group (-CH₃) is an ortho-, para-director, leading to a mixture of o-nitrotoluene and p-nitrotoluene. quora.comquora.com After separation, the p-nitrotoluene can be oxidized to 4-nitrobenzoic acid. Subsequent bromination and a second nitration would be required, demonstrating the complexity of controlling regioselectivity.

Nitration Selectivity and Control in Benzoic Acid Derivatives

The successful synthesis of this compound hinges on controlling the regioselectivity of the electrophilic aromatic substitution, specifically the nitration steps. The directing effects of the substituents already present on the benzene ring dictate the position of incoming electrophiles. youtube.com

In the key intermediate, 4-bromobenzoic acid, there are two substituents to consider:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. youtube.comyoutube.com It pulls electron density from the aromatic ring, making substitution reactions slower than in benzene itself. youtube.com

Bromine Atom (-Br): This halogen is also deactivating but is an ortho-, para-director.

When nitrating 4-bromobenzoic acid, the positions ortho to the bromine (positions 3 and 5) are also meta to the carboxyl group. The directing effects of both substituents reinforce each other, guiding the incoming nitro groups to these positions. quora.comquora.com The first nitration yields 4-bromo-3-nitrobenzoic acid. sigmaaldrich.com The introduction of the first nitro group, which is also a strong deactivating meta-director, makes the ring even less reactive. Therefore, forcing conditions, such as the use of fuming nitric acid/sulfuric acid and potentially elevated temperatures, are necessary to introduce the second nitro group at the 5-position to form the final dinitrated product. researchgate.netorgsyn.org

Controlling the reaction to achieve selective mono-nitration versus di-nitration often involves careful manipulation of reaction conditions. frontiersin.org However, for the synthesis of the target compound, the goal is exhaustive nitration at the positions activated by the bromine and directed by the carboxyl group.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing the synthesis of this compound focuses on maximizing product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that can be adjusted include temperature, reaction time, and the nature and ratio of the nitrating agents. acs.org

Traditional nitration methods often use a mixture of concentrated nitric acid and sulfuric acid. researchgate.net For difficult nitrations, such as the second nitration of the highly deactivated 4-bromo-3-nitrobenzoic acid, more potent reagents are required. The use of fuming nitric acid and/or fuming sulfuric acid (oleum) increases the concentration of the nitronium ion, driving the reaction forward. researchgate.netacs.org

A patent for the synthesis of the related 3,5-dinitrobenzoic acid highlights the difficulty of the second nitration step due to the strong electron-withdrawing effects of both the carboxyl and the first nitro group. google.com Their process involved using fuming nitric acid and fuming sulfuric acid in a microchannel reactor to improve control and yield. google.com While specific optimization data for this compound is sparse in readily available literature, general principles for nitration reactions apply.

Table 2: Parameters for Optimization of Nitration Reactions

| Parameter | Influence on Reaction | Typical Adjustments for Dinitration | Citation |

|---|---|---|---|

| Temperature | Reaction rate and byproduct formation. Higher temperatures increase rate but can lead to oxidation or other side reactions. | Often requires heating to overcome the high deactivation of the ring for the second nitration. | orgsyn.orgacs.org |

| Nitrating Agent | Strength and concentration of the electrophile (NO₂⁺). | Use of fuming nitric acid and/or fuming sulfuric acid (oleum) to increase NO₂⁺ concentration. | researchgate.netgoogle.com |

| Molar Ratios | Stoichiometry of reactants. An excess of the nitrating agent is typically used to drive the reaction to completion. | Using a significant molar excess of the nitrating mixture. | sciencemadness.org |

| Reaction Time | Ensures the reaction proceeds to completion. | Can range from hours to days, depending on the reactivity of the substrate and conditions. | orgsyn.org |

Continuous flow reactors are also being explored for nitration reactions as they offer superior control over heat transfer and mixing, which is crucial for highly exothermic reactions like nitration, thereby improving safety and often yield. acs.org

Purification Techniques for this compound

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, mono-nitrated intermediates, and other byproducts. The primary method for purifying solid organic compounds like this is recrystallization. wikipedia.org

Recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. wikipedia.org The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent (mother liquor).

For benzoic acid derivatives, common recrystallization solvents include water, ethanol (B145695), or mixtures thereof. orgsyn.orgwikipedia.orgorgsyn.org For instance, 3,5-dinitrobenzoic acid can be recrystallized from 50% ethanol. orgsyn.org The choice of solvent is critical and must be determined empirically to achieve a good balance of high solubility when hot and low solubility when cold. In a study on multicomponent crystals, 3,5-dinitrobenzoic acid was crystallized from various solvents including propanol (B110389) and ethyl acetate (B1210297) via slow evaporation. researchgate.net After crystallization, the purified solid is typically collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Other purification methods could include:

Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a weak aqueous base (like sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding a strong acid.

Chromatography: While less common for bulk purification, column chromatography could be used to separate compounds with very similar properties.

The purity of the final product is often confirmed by its melting point and spectroscopic analysis.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3,5 Dinitrobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring in 4-bromo-3,5-dinitrobenzoic acid is heavily influenced by the electronic effects of its substituents. The two nitro groups are potent electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. Conversely, these groups, particularly when positioned ortho and para to a leaving group, significantly activate the ring for nucleophilic aromatic substitution (SNA). wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the bromine atom serves as a leaving group. The strong electron-withdrawing nature of the two nitro groups at the meta positions relative to the bromine (and ortho/para to the point of attack) stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during nucleophilic attack. wikipedia.org This stabilization facilitates the displacement of the bromide ion by a variety of nucleophiles.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a key site for derivatization, allowing for the introduction of a wide range of other functional groups.

Esterification is a common transformation for carboxylic acids. byjus.com For instance, Methyl 4-bromo-3,5-dinitrobenzoate can be synthesized from this compound. One reported method involves the reaction of the parent acid with sulfonyl chloride in dry methanol. researchgate.netresearchgate.net Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is another viable method. acs.org The equilibrium of this reversible reaction can be shifted towards the product by removing water as it is formed. byjus.comlearncbse.in

Table 1: Synthesis of Methyl 4-bromo-3,5-dinitrobenzoate

| Starting Material | Reagents | Product | Reference |

| This compound | Sulfonyl chloride, Methanol | Methyl 4-bromo-3,5-dinitrobenzoate | researchgate.netresearchgate.net |

The carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride. wikipedia.org This is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgwikipedia.org The resulting 4-bromo-3,5-dinitrobenzoyl chloride is a highly reactive intermediate that can readily undergo further reactions. For example, it can react with amines to form amides and with alcohols to form esters under milder conditions than direct esterification. chemguide.co.uklibretexts.org

Aryl Halide Functionality: Pathways for Further Modification

The bromine atom on the aromatic ring provides another avenue for modification, primarily through nucleophilic aromatic substitution reactions. wikipedia.orgresearchgate.net As mentioned earlier, the presence of the two nitro groups activates the aryl halide towards attack by nucleophiles. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion to form new carbon-heteroatom bonds. This pathway is crucial for introducing diverse functionalities onto the aromatic core.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The multiple reactive sites on this compound make it a valuable intermediate in the synthesis of more complex molecules. Its derivatives are of interest in fields such as supramolecular chemistry. For example, substituted nitro- and cyanobenzenes are known to interact with halides and other anions, and the electron-deficient nature of the aromatic ring in this compound derivatives makes them potential candidates for anion recognition hosts. researchgate.net The ability to selectively modify the carboxylic acid, the aryl halide, or both, allows for the construction of intricate molecular architectures with tailored properties.

Reactions with Amines and Other Nucleophiles for Derivatization

Amines, acting as nucleophiles, can react with this compound or its derivatives at two distinct sites. chemguide.co.uk Reaction at the carboxylic acid group (or more efficiently, its acyl chloride derivative) leads to the formation of amides. chemguide.co.uklibretexts.org This is a standard reaction for carboxylic acids and their derivatives.

Alternatively, amines can act as nucleophiles in a nucleophilic aromatic substitution reaction to displace the bromine atom. libretexts.org This reaction is facilitated by the electron-withdrawing nitro groups. The choice of reaction conditions, such as temperature and the nature of the amine, can influence which reaction pathway is favored. For instance, reacting 4-bromo-3,5-dinitrobenzoyl chloride with an amine would likely lead to amide formation at the acyl chloride functional group. In contrast, heating this compound with a strong amine nucleophile might favor displacement of the bromide.

Advanced Structural Elucidation and Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis of 4-Bromo-3,5-dinitrobenzoic Acid and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov Analysis of this compound derivatives and related structures reveals detailed information about their conformation and the non-covalent interactions that govern their crystal packing.

The spatial orientation of the nitro (NO₂) and carboxylic acid (COOH) groups relative to the benzene (B151609) ring is a key structural feature of this compound. Due to steric hindrance from the adjacent bromine atom and the carboxylic acid group, the nitro groups are significantly twisted out of the plane of the aromatic ring.

In the closely related derivative, methyl 4-bromo-3,5-dinitrobenzoate, single-crystal X-ray analysis shows that the two nitro groups are rotated out of the benzene ring plane by considerable angles. The dihedral angles between the plane of the aromatic ring and the planes of the two nitro groups are 55.6(4)° and 79.5(3)°, respectively. researchgate.net This non-planar conformation is a common feature in sterically crowded nitroaromatic compounds. For comparison, in one polymorphic form of 3,5-dinitrobenzoic acid, one of the nitro groups is twisted by 24.0(1)° from the aromatic plane. researchgate.net This significant rotation in the bromo-substituted compound highlights the substantial steric influence of the large bromine atom at the C4 position. The carboxylic acid group itself also exhibits some torsion relative to the ring, as seen in various dinitrobenzoic acid structures. nih.gov

Table 1: Selected Dihedral Angles in 4-Bromo-3,5-dinitrobenzoate and a Related Compound

| Compound | Functional Groups | Dihedral Angle (°) | Reference |

| Methyl 4-bromo-3,5-dinitrobenzoate | Nitro Group 1 vs. Ring | 55.6 (4) | researchgate.net |

| Nitro Group 2 vs. Ring | 79.5 (3) | researchgate.net | |

| 3,5-Dinitrobenzoic acid (Polymorph P2₁/c) | Nitro Group vs. Ring | 24.0 (1) | researchgate.net |

The crystal packing of this compound and its derivatives is dictated by a complex interplay of non-covalent interactions, which assemble the molecules into a stable three-dimensional lattice.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules, creating a characteristic R₂²(8) ring motif. nih.gov This is a dominant interaction observed in the crystal structures of numerous 3,5-dinitrobenzoic acid co-crystals and salts. nih.govnih.govnih.gov In addition to these strong interactions, weaker C-H···O hydrogen bonds involving the aromatic C-H donors and oxygen atoms of the nitro or carboxyl groups are also prevalent, further stabilizing the crystal structure. psu.edu For instance, in methyl 4-bromo-3,5-dinitrobenzoate, molecules form centrosymmetric pairs through weak C-H···O interactions. researchgate.net

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nsf.govmdpi.com In crystal structures, this can manifest as Br···O, Br···N, or Br···Br interactions, contributing significantly to the supramolecular architecture. mdpi.comnih.gov The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing nature of the rest of the molecule, making the electron-deficient ring of the title compound conducive to such interactions. mdpi.com

π-Stacking: The electron-deficient aromatic ring of this compound can participate in π-π stacking interactions. These interactions are common in the crystal packing of aromatic compounds, including various co-crystals of 3,5-dinitrobenzoic acid, where ring centroid separations are typically in the range of 3.6 to 3.8 Å. nih.govnih.gov These interactions, along with hydrogen and halogen bonds, contribute to the formation of layered or stacked supramolecular assemblies. researchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science. The related compound, 3,5-dinitrobenzoic acid, is known to exhibit polymorphism, crystallizing in at least two different monoclinic forms (space groups P2₁/c and C2/c) with similar molecular conformations but different packing arrangements. researchgate.net

3,5-Dinitrobenzoic acid is a widely used building block in crystal engineering. acs.org Its robust carboxylic acid group readily forms predictable hydrogen-bonded synthons with other molecules, particularly those containing complementary functional groups like pyridines or amides. nih.govresearchgate.netsigmaaldrich.com This has led to the successful design and synthesis of a vast number of multicomponent crystals, including co-crystals, salts, and solvates. acs.orgacs.org The introduction of the bromine atom in this compound adds another dimension to its crystal engineering potential, allowing for the exploitation of halogen bonding in directing the assembly of supramolecular architectures.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for analyzing its vibrational properties.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for unambiguous structural confirmation. For this compound, the symmetry of the substitution pattern simplifies the aromatic region of the spectrum.

In the ¹H-NMR spectrum (recorded in DMSO-d₆), the two equivalent aromatic protons appear as a singlet. A publication on the synthesis of its methyl ester reports this signal for the acid precursor at δ 8.51 ppm. researchgate.net The acidic proton of the carboxylic acid group typically appears as a very broad singlet at a much lower field (often >13 ppm), as seen in the spectrum of 3,5-dinitrobenzoic acid. chemicalbook.com

The ¹³C-NMR spectrum provides further structural verification. The chemical shifts are influenced by the strong electron-withdrawing effects of the nitro groups and the bromine atom.

Table 2: NMR Spectroscopic Data for this compound and a Related Compound in DMSO-d₆

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| This compound | ¹H | 8.51 (s, 2H, Ar-H) | researchgate.net |

| ¹³C | 169.08 (C=O), 156.78 (C-NO₂), 138.47 (C-COOH), 133.35 (C-H), 116.86 (C-Br) | researchgate.net | |

| 3,5-Dinitrobenzoic acid | ¹H | 9.03 (s, 1H, H-4), 8.91 (s, 2H, H-2,6), ~13.6 (br s, 1H, COOH) | chemicalbook.comresearchgate.net |

Note: The assignment of ¹³C signals for this compound is based on the data reported for its synthesis and general principles of NMR spectroscopy.

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra of this compound are characterized by absorption bands corresponding to its specific functional groups.

Carboxylic Acid Group: The O-H stretching vibration of the hydrogen-bonded dimer appears as a very broad and strong absorption band in the IR spectrum, typically in the range of 3100-2500 cm⁻¹. The C=O stretching vibration gives rise to a strong, sharp band, usually around 1710-1680 cm⁻¹.

Nitro Group: The nitro groups produce two characteristic and intense stretching vibrations: the asymmetric stretch (νₐₛ NO₂) typically near 1560-1530 cm⁻¹ and the symmetric stretch (νₛ NO₂) near 1360-1340 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear as a strong to medium intensity band in the far-infrared and Raman spectra, typically in the 650-400 cm⁻¹ range. researchgate.net

Computational studies on the related 3,5-dinitrobenzoic acid have been used to assign these vibrational modes with high accuracy. nih.gov Similar analyses for this compound would allow for a detailed understanding of its vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of the conjugated π system of the benzene ring, which is influenced by the attached functional groups. The carboxyl group (-COOH) and the two nitro groups (-NO2) are conjugated with the aromatic ring, affecting the energy levels of the π orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups) to an antibonding π* orbital.

The electronic spectrum of this compound is expected to be influenced by all three of its substituents. The benzene ring itself has π → π* transitions, which are modified by the attached groups. The nitro groups, being strong electron-withdrawing groups, and the bromine atom, an auxochrome, both influence the absorption characteristics.

For comparison, the UV-Vis spectrum of 4-bromobenzoic acid in ethanol (B145695) shows an absorption maximum around 245 nm. orgsyn.org On the other hand, compounds with multiple nitro groups, such as 2,4-dinitrophenol (B41442) (DNP), exhibit absorption maxima that can be influenced by the solvent and pH. For instance, DNP shows an absorption peak at approximately 316 nm. researchgate.net Another related compound, picric acid (2,4,6-trinitrophenol), displays absorption peaks around 360 nm and 400 nm. researchgate.net The presence of multiple nitro groups tends to shift the absorption to longer wavelengths (a bathochromic or red shift) due to the extension of the conjugated system and the stabilization of the excited state.

Given these observations, it is anticipated that this compound will exhibit complex absorption bands in the UV region, likely with characteristics intermediate to or influenced by both its bromo- and dinitro-substituents. The primary π → π* transition is expected to be at a longer wavelength than that of 4-bromobenzoic acid due to the presence of the two nitro groups.

The solvent in which the spectrum is recorded can also play a significant role in the position and intensity of the absorption bands, a phenomenon known as solvatochromism. researchgate.net Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima. For nitroaromatic compounds, a change in solvent polarity can lead to noticeable solvatochromic shifts. nih.govepa.gov For example, studies on dihydroxybenzene derivatives have shown that the nature of the solvent can alter the position, intensity, and shape of the absorption bands. nih.gov

A hypothetical data table for the expected UV-Vis absorption of this compound, based on the analysis of related compounds, is presented below. It is important to note that these are estimated values and require experimental verification.

Table 1: Postulated UV-Vis Absorption Data for this compound

| Solvent | Postulated λmax (nm) | Postulated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | ~250-260 | Not Available | π → π* |

| ~300-320 | Not Available | n → π* | |

| Acetonitrile | ~250-260 | Not Available | π → π* |

This table is interactive and serves to illustrate the expected spectral behavior. The actual experimental values may vary.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is particularly effective for predicting the molecular structure and vibrational frequencies of polyatomic compounds with high accuracy. researchgate.net For derivatives of benzoic acid, DFT calculations, often employing the B3LYP exchange-correlation functional with basis sets like 6-311++G(d,p), are used to determine the equilibrium geometry, bonding characteristics, and harmonic vibrational wavenumbers. nih.govresearchgate.netbanglajol.info This approach provides a balance between computational cost and the accuracy of the results, making it a staple in the theoretical analysis of aromatic compounds. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comconicet.gov.ar

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. conicet.gov.ar The presence of strong electron-withdrawing nitro groups (NO₂) and the bromine atom in 4-Bromo-3,5-dinitrobenzoic acid significantly influences the energies of these orbitals. DFT calculations on related 3,5-dinitrobenzoic acid (DNBA) complexes show that the energy gap can be modulated by coordination with metal ions. researchgate.net For instance, calculations on DNBA complexes using the B3LYP/6-311G(d,p) method have determined specific HOMO-LUMO energy gaps, which indicate their relative chemical reactivity and kinetic stability. researchgate.net

| Compound/Complex (Related to DNBA) | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| [Zn(DNBA)₂(MEA)₂]·2H₂O | -7.67 | -2.12 | 5.55 |

| [Ni(DNBA)₂(MEA)₂]·2H₂O | -7.58 | -2.15 | 5.43 |

| [Co(DNBA)₂(MEA)₂]·2H₂O | -7.42 | -2.31 | 5.11 |

This table presents calculated HOMO-LUMO energies for metal complexes of 3,5-dinitrobenzoic acid (DNBA) with monoethanolamine (MEA), demonstrating how coordination affects electronic properties. The data is illustrative of the types of values obtained for related structures. Data sourced from a study using the B3LYP/6-311G(d,p) method. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. wolfram.com

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are attractive to nucleophiles. researchgate.net

Green regions represent neutral or near-zero potential. wolfram.com

For this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the carboxylic acid and the two nitro groups, as well as the bromine atom, due to their high electronegativity. researchgate.netresearchgate.net These sites are the most likely points of interaction with electrophiles or for forming hydrogen and halogen bonds. researchgate.net Conversely, the hydrogen atom of the carboxyl group and the aromatic protons would exhibit positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, which dictate the crystal packing and supramolecular architecture of the compound. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are derived from electronic structure calculations and provide quantitative measures of a molecule's reactivity and stability. researchgate.netirjweb.com These indices are calculated from the energies of the HOMO and LUMO orbitals. irjweb.comconicet.gov.ar Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as μ²/2η, where μ is the chemical potential (-χ). irjweb.com

Studies on similar molecules, like 4-Bromo-3-(methoxymethoxy) benzoic acid, have determined these descriptors using DFT at the B3LYP/6-311++G(d,p) level, providing a framework for predicting the reactivity of this compound. researchgate.netbanglajol.info

| Parameter | Symbol | Formula |

|---|---|---|

| Ionization Potential | I | -E_HOMO |

| Electron Affinity | A | -E_LUMO |

| Electronegativity | χ | (I+A)/2 |

| Chemical Hardness | η | (I-A)/2 |

| Chemical Softness | S | 1/η |

| Electrophilicity Index | ω | μ²/2η (where μ = -χ) |

This table outlines the key quantum chemical descriptors and the formulas used for their calculation based on HOMO and LUMO energies. conicet.gov.ar

Theoretical Investigations of Reaction Mechanisms and Kinetics

Computational chemistry, particularly DFT, is extensively used to investigate reaction mechanisms and kinetics, providing insights into transition states and reaction pathways that are difficult to probe experimentally. vub.be For instance, the synthesis of this compound typically involves the nitration of 4-Bromobenzoic acid using a mixture of nitric acid and sulfuric acid. researchgate.netchemicalbook.com

Theoretical studies can model this electrophilic aromatic substitution reaction, identifying the transition state structures and calculating activation energies. Furthermore, investigations into the reactions of related esters, such as methyl 4-bromo-3,5-dinitrobenzoate, have used computational methods to elucidate reaction kinetics. For example, studies on the solvolysis of this ester have employed Grunwald-Winstein correlations to predict an Sₙ2 transition state, with the mechanism further supported by kinetic solvent isotope effects. researchgate.net Such theoretical approaches are invaluable for optimizing reaction conditions and understanding the underlying chemical processes. vub.be

Computational Studies on Intermolecular Interactions and Crystal Packing

The solid-state structure of a molecule is governed by a complex interplay of intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding. mdpi.comcardiff.ac.uk Computational methods are essential for analyzing and quantifying these interactions to understand and predict crystal packing. mdpi.com

Simulation of Spectroscopic Data

DFT calculations are widely used to simulate various types of spectroscopic data, including infrared (IR), Raman, and UV-Visible spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies, theoretical IR and Raman spectra can be generated. nih.gov Comparing these simulated spectra with experimental data allows for a detailed assignment of vibrational modes and serves as a confirmation of the optimized molecular structure. nih.govchemrxiv.org

For example, DFT studies on the parent 3,5-dinitrobenzoic acid have successfully assigned its FT-IR and Raman spectra. nih.gov Similar calculations for this compound would predict the characteristic vibrational frequencies for the C-Br, C-NO₂, and O-H stretching and bending modes. Additionally, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions and the energies involved, which are directly related to the HOMO-LUMO gap. researchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Dinitrobenzoic Acid Ligands

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of both the metal and the organic linker. 3,5-Dinitrobenzoic acid and its derivatives have proven to be effective ligands in the synthesis of these materials.

The carboxylate group of dinitrobenzoic acid readily coordinates with metal centers in various modes, including monodentate, bidentate, and bridging fashions. nih.gov This versatility allows for the construction of diverse network architectures, from one-dimensional chains to complex three-dimensional frameworks. For instance, cobalt complexes with 3,5-dinitrobenzoic acid have been shown to form different coordination polymers depending on the solvent used during synthesis, highlighting the role of the reaction environment in directing the final structure. nih.govresearchgate.net

Metal-organic frameworks built using dinitrobenzoic acid ligands have been investigated for various applications. The inherent porosity of some of these MOFs makes them candidates for gas storage and separation. Additionally, the presence of functional groups within the framework can lead to applications in sensing and catalysis. researchgate.netnih.gov The ability to systematically modify the ligand, for example, by introducing different substituents on the aromatic ring, provides a pathway to fine-tune the properties of the resulting MOFs for specific purposes. nih.gov

Exploration of Supramolecular Assemblies: Co-crystals and Salts

The study of co-crystals and salts of 4-bromo-3,5-dinitrobenzoic acid with various organic molecules has revealed a rich landscape of supramolecular chemistry. These multi-component crystalline solids are formed through non-covalent interactions, primarily hydrogen bonding, and offer a powerful strategy for modifying the physicochemical properties of solid materials.

Hydrogen bonding is a dominant force in the formation of co-crystals and salts involving this compound. The carboxylic acid group is a strong hydrogen bond donor, while the nitro groups can act as hydrogen bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding motifs. psu.edu

A common motif observed in the crystal structures of carboxylic acids is the centrosymmetric R²₂(8) homodimer, where two acid molecules are linked by a pair of O-H···O hydrogen bonds. nih.govresearchgate.net However, in the presence of other suitable molecules (co-formers), a variety of other hydrogen-bonded structures can be formed. For instance, co-crystallization with molecules containing amine or amide groups can lead to the formation of heterodimers or more complex, extended networks. nih.gov

In addition to conventional hydrogen bonds, other non-covalent interactions such as C-H···O bonds and π-π stacking interactions are also significant in directing the assembly of these supramolecular structures. psu.edunih.govresearchgate.net The nitro groups are particularly effective at participating in C-H···O interactions. psu.edu The interplay of these various interactions determines the final crystal packing and, consequently, the material's properties.

A key aspect in the study of co-crystals and salts is the degree of proton transfer between the acidic and basic components. The interaction between a carboxylic acid and a nitrogen-containing base can result in either a co-crystal, where the proton remains on the acid, or a salt, where the proton is transferred to the base. The outcome is often predicted by the difference in the pKa values of the acid and the base (the ΔpKa rule).

In the case of this compound, its acidity makes it prone to forming salts with sufficiently basic co-formers. For example, co-crystallization with antipsychotic agents like trihexyphenidyl (B89730) and chlorprothixene (B1288) has been shown to result in the formation of salts. nih.gov In some instances, the position of the proton can be sensitive to the crystalline environment and temperature. The formation of a salt is often accompanied by the creation of strong, charge-assisted hydrogen bonds. acs.org

Co-crystallization is a powerful tool for engineering the solid-state properties of materials. By carefully selecting co-formers, it is possible to modify properties such as solubility, melting point, and stability. While specific examples of thermochromism directly involving this compound are not extensively documented in the provided search results, the principles of co-crystal design suggest its potential in this area.

Thermochromism, the change of color with temperature, can arise from subtle changes in the crystal packing or in the nature of the intermolecular interactions. For instance, a temperature-induced proton transfer from a co-crystal to a salt could lead to a significant change in the electronic structure and, therefore, the color of the material. The formation of different hydrogen bonding motifs at different temperatures can also be a source of thermochromic behavior. Given the propensity of dinitrobenzoic acid derivatives to form diverse hydrogen-bonded networks, the exploration of their thermochromic co-crystals is a plausible area for future research.

Role in the Development of Functional Organic Materials, including Non-Linear Optical (NLO) Properties

The electronic characteristics of this compound make it an interesting building block for the creation of functional organic materials. The presence of both electron-donating (in a broader sense, the phenyl ring) and strong electron-withdrawing (nitro) groups creates a potential for intramolecular charge transfer, a key feature for materials with non-linear optical (NLO) properties.

Third-order NLO materials are of great interest for applications in photonics, such as optical switching and data processing. nih.gov The NLO response of organic molecules is often enhanced in systems with extended π-conjugation and strong donor-acceptor character. While this compound itself may not be the final NLO material, it can serve as a precursor or a component in a larger, more complex chromophore. nih.gov

The synthesis of highly conjugated molecules, often through techniques like click chemistry, allows for the systematic tuning of electronic and optical properties. nih.gov By incorporating moieties derived from dinitrobenzoic acid into these larger systems, it is possible to influence the energy levels of the molecular orbitals and enhance the third-order NLO response. The introduction of strong electron-withdrawing groups like the nitro groups has been shown to narrow the energy gap and lead to a red-shift in the maximum absorption wavelength, both of which are desirable for NLO applications. nih.gov

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC with derivatization)

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for these purposes, allowing for the structural and functional analysis, as well as the purification, of a wide array of molecules in a short timeframe. nih.gov

In the context of nitroaromatic compounds, which are structurally related to 4-Bromo-3,5-dinitrobenzoic acid, HPLC with ultraviolet (UV) detection is a commonly employed analytical strategy. oup.comresearchgate.net For instance, a stability-indicating HPLC-UV assay was developed for 4-bromomethyl-3-nitrobenzoic acid, a related compound. oup.comresearchgate.net This method successfully separated the parent compound from its degradation products. oup.comresearchgate.net The separation was achieved on an octadecylsilane (B103800) column with a mobile phase consisting of a methanol-water mixture (80:20, v/v), with the pH adjusted to 4.0 with formic acid. oup.comresearchgate.net The system operated at a flow rate of 0.7 mL/min, with UV diode array detection at 271 nm and a column temperature of 30°C. oup.comresearchgate.net The method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating high precision, accuracy, and linearity. oup.comresearchgate.net

While specific HPLC methods for this compound are not extensively detailed in the provided search results, the analysis of similar compounds like 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid by HPLC has been reported. researchgate.net These analyses highlight the utility of HPLC in separating and identifying isomers of dinitrobenzoic acid. researchgate.net

Furthermore, derivatization techniques can be employed to enhance the detection of certain compounds. For example, diazotized 4-amino-3,5-dinitrobenzoic acid has been investigated as a derivatizing reagent for various pharmaceuticals to facilitate their analysis by HPLC with UV/visible spectrophotometry. nih.gov This suggests that derivatization could be a viable strategy to enhance the chromatographic analysis of this compound if required.

Table 1: Example HPLC Parameters for a Related Nitroaromatic Compound

| Parameter | Value |

| Compound | 4-bromomethyl-3-nitrobenzoic acid |

| Column | Octadecylsilane |

| Mobile Phase | Methanol:Water (80:20, v/v), pH 4.0 (adjusted with formic acid) |

| Flow Rate | 0.7 mL/min |

| Detection | UV Diode Array at 271 nm |

| Temperature | 30°C |

| Injection Volume | 20 µL |

This table is based on a study of a structurally similar compound and provides an example of typical HPLC conditions that could be adapted for this compound. oup.comresearchgate.net

Advanced Mass Spectrometry for Molecular Identity and Impurity Profiling

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound and for identifying and characterizing any impurities. The National Institute of Standards and Technology (NIST) provides mass spectrometry data for a wide range of compounds, including those related to this compound, such as 4-bromobenzoic acid and 3,5-dinitrobenzoic acid. nist.govnist.gov

The PubChem database indicates that this compound has a monoisotopic mass of 289.91745 Da. guidechem.com Advanced mass spectrometry techniques can provide high-resolution mass measurements, which are crucial for confirming the elemental composition of the molecule. nih.govresearchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions of the target molecule, which are then analyzed by the mass spectrometer.

For impurity profiling, mass spectrometry is particularly powerful as it can detect and help identify compounds present at very low levels. By coupling HPLC with mass spectrometry (LC-MS), a comprehensive analysis can be performed where the components of a mixture are first separated by chromatography and then directly introduced into the mass spectrometer for identification. This approach is highly effective for identifying degradation products or residual starting materials from the synthesis of this compound.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of this compound, providing structural information that can confirm the connectivity of the atoms within the molecule. This is a powerful tool for distinguishing between isomers and for the structural elucidation of unknown impurities.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 290.92473 | 152.0 |

| [M+Na]⁺ | 312.90667 | 161.7 |

| [M-H]⁻ | 288.91017 | 157.3 |

| [M+NH₄]⁺ | 307.95127 | 168.2 |

| [M+K]⁺ | 328.88061 | 144.0 |

| [M+H-H₂O]⁺ | 272.91471 | 158.9 |

| [M+HCOO]⁻ | 334.91565 | 173.7 |

| [M+CH₃COO]⁻ | 348.93130 | 183.9 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu The mass to charge ratio (m/z) and predicted collision cross section values are useful for ion mobility-mass spectrometry analysis.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₇H₃BrN₂O₆, elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, nitrogen, and bromine. guidechem.com This technique is crucial for confirming the stoichiometry of the synthesized compound and ensuring its purity.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. The results of the experimental elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 28.89% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.04% |

| Bromine | Br | 79.904 | 1 | 79.904 | 27.46% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.63% |

| Oxygen | O | 15.999 | 6 | 95.994 | 32.99% |

| Total | 291.013 | 100.00% |

This table presents the calculated theoretical elemental composition based on the molecular formula C₇H₃BrN₂O₆ and a molecular weight of 291.01 g/mol . guidechem.comcymitquimica.com

Discrepancies between the experimental and theoretical values from elemental analysis can indicate the presence of impurities, such as residual solvents or byproducts from the synthesis. Therefore, this technique serves as a critical quality control measure in the research and production of this compound.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The traditional approach to designing synthetic routes for complex molecules like 4-Bromo-3,5-dinitrobenzoic acid has largely relied on established chemical principles and empirical data. quora.comquora.com However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. These technologies can analyze vast datasets of chemical reactions to identify novel and more efficient synthetic pathways. youtube.com

Furthermore, AI can be employed in the de novo design of derivatives of this compound with tailored properties. nih.gov By inputting desired electronic or steric parameters, machine learning algorithms can propose novel molecular structures with a high probability of exhibiting those properties, accelerating the discovery of new materials and functional molecules. youtube.com

Novel Applications in Chemosensing and Molecular Recognition

The electron-deficient nature of the aromatic ring in this compound, a consequence of the strongly withdrawing nitro groups, makes it an intriguing candidate for applications in chemosensing and molecular recognition. The interaction of such electron-poor systems with electron-rich species is a well-established principle in supramolecular chemistry. researchgate.net

Future research could focus on incorporating this moiety into larger host architectures designed to selectively bind with specific guest molecules or anions. The bromo substituent offers a convenient handle for further chemical modification, allowing for the attachment of fluorophores or other signaling units. researchgate.net Upon binding of a target analyte, a measurable change in the optical or electronic properties of the sensor molecule could be detected.

The development of chemosensors based on derivatives of this compound could find applications in environmental monitoring, medical diagnostics, and industrial process control. For instance, sensors could be designed to detect specific pollutants, biomarkers, or even explosives, leveraging the unique electronic properties of the dinitrobromophenyl group.

Green Chemistry Principles in the Synthesis and Derivatization of Halogenated Nitrobenzoic Acids

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in synthetic chemistry. acs.orgsigmaaldrich.comrroij.com The traditional synthesis of halogenated nitrobenzoic acids often involves harsh reagents, such as fuming nitric acid and sulfuric acid, and can generate significant amounts of waste. researchgate.net

Future research will undoubtedly focus on developing greener synthetic routes to this compound and its derivatives. This could involve the use of solid acid catalysts to replace corrosive liquid acids, the development of solvent-free reaction conditions, and the use of milder and more selective halogenating and nitrating agents. researchgate.net The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, will be a key consideration. acs.org

Moreover, exploring enzymatic or biocatalytic methods for the synthesis and derivatization of these compounds represents a promising frontier. sigmaaldrich.comrroij.com Enzymes can offer high selectivity and operate under mild conditions, often in aqueous environments, thereby reducing the environmental impact of the synthesis. acs.org The application of these green chemistry principles will not only make the production of this compound more sustainable but also align with the broader goal of creating a more environmentally benign chemical industry. skpharmteco.com

Compound Information

| Property | Value | Source |

| Molecular Formula | C7H3BrN2O6 | chemicalbook.com |

| Molecular Weight | 291.01 g/mol | chemicalbook.com |

| CAS Number | 577-52-6 | chemicalbook.com |

| Melting Point | 181-182 °C | chemicalbook.com |

| Boiling Point (Predicted) | 356.3±42.0 °C | chemicalbook.com |

| Density (Predicted) | 2.051±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 2.0 ± 0.10 | chemicalbook.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-3,5-dinitrobenzoic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves bromination and nitration steps. For example, bromination of 3,5-dinitrobenzoic acid derivatives under controlled temperatures (e.g., 90°C in toluene) with catalysts like FeBr₃ ensures regioselectivity . Subsequent nitration requires HNO₃/H₂SO₄ mixtures at 0–5°C to avoid over-nitration. Purification via reverse-phase chromatography (0.1% formic acid/acetonitrile) yields >95% purity . Key variables include stoichiometry of brominating agents and reaction time to minimize byproducts like di-brominated analogs .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- LCMS/HPLC : Retention time (e.g., 0.66 minutes under SQD-FA05 conditions) and m/z values (e.g., [M+H]⁺ = 294) confirm molecular weight and purity .

- X-ray crystallography : SHELXL refines crystal structures, resolving substituent positions and hydrogen-bonding networks. Use high-resolution data (>1.0 Å) to avoid ambiguities in nitro-group orientations .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies bromine and nitro group effects on aromatic proton shifts (e.g., deshielding at δ 8.2–8.5 ppm) .

Q. How can researchers mitigate solubility challenges during experimental workflows?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for reactions and switch to aqueous-organic mixtures (e.g., acetonitrile/water) for crystallization. For NMR, dissolve in deuterated DMSO at 60°C to improve solubility .

Advanced Research Questions

Q. How do electronic effects of bromo and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro groups deactivate the aromatic ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with Buchwald-Hartwig ligands) for C–C bond formation. Bromine’s leaving-group ability is enhanced by meta-nitro groups, enabling selective coupling at the 4-position. Kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gaussian09) model transition states to optimize conditions .

Q. What strategies resolve contradictions in crystallographic data for nitro-aromatic compounds?

- Methodological Answer : Contradictions often arise from disordered nitro groups or twinning. Use SHELXD for phase problem resolution and TWINLAW for twinned data analysis. High-resolution datasets (≤0.8 Å) combined with Hirshfeld surface analysis clarify intermolecular interactions. For ambiguous cases, compare experimental data with computational models (Mercury 4.0) .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) in drug discovery?

- Methodological Answer : Synthesize analogs via:

- Esterification : Ethyl esters (e.g., ethyl 4-bromo-3,5-difluorobenzoate) to probe lipophilicity effects .

- Amination : Introduce amino groups at the 2-position for hydrogen-bond donor capacity .

Test derivatives in enzyme inhibition assays (e.g., malaria PfDHODH) and correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Q. What are the best practices for handling hazardous intermediates during large-scale synthesis?

- Methodological Answer :

- Safety Protocols : Use fume hoods, nitrile gloves, and explosion-proof equipment when handling brominating agents (e.g., Br₂ or PBr₃).

- Waste Management : Quench excess bromine with Na₂S₂O₃ solutions and neutralize acidic byproducts with CaCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.